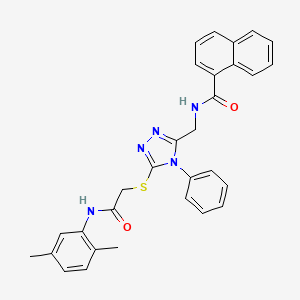

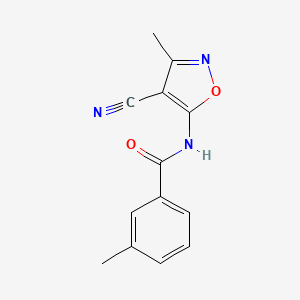

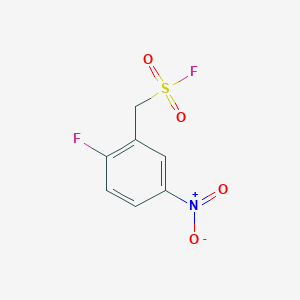

N-(4-cyano-3-methyl-5-isoxazolyl)-3-methylbenzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Inhibition of Dihydroorotate Dehydrogenase

N-(4-cyano-3-methyl-5-isoxazolyl)-3-methylbenzenecarboxamide has been studied for its inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme in pyrimidine de novo synthesis. This inhibition impacts pyrimidine nucleotide pools, essential for normal immune cell functions. Its efficacy was compared for both rat and human enzymes, providing insights into species-related responses to the compound (Knecht & Löffler, 1998).

Synthesis and Antiviral Activity

The compound has been involved in the synthesis of thiazole C-nucleosides, which have shown potential in antiviral applications. These thiazole nucleosides have been tested for activity against various viruses and evaluated as potential inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977).

Selective Endothelin Receptor-A Antagonists

Research on N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, related to the compound , has revealed their potential as potent and selective small molecule ETA receptor antagonists. This discovery is significant for developing treatments targeting specific receptors (Wu et al., 1997).

Tyrosine-Selective Modification of Proteins

The compound has been used in developing a novel bench-stable crystalline diazonium salt for tyrosine-selective modification in proteins. This modification is crucial for introducing bioorthogonal aldehyde functionality, aiding in protein labeling and conjugation studies (Gavrilyuk et al., 2012).

Antitumor Agents and DNA Interaction

Its derivatives have been studied for their hypoxia-selective cytotoxicity and as potential antitumor agents. Understanding how these compounds interact with DNA under hypoxic conditions is vital for developing new cancer therapies (Hay et al., 1994).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-8-4-3-5-10(6-8)12(17)15-13-11(7-14)9(2)16-18-13/h3-6H,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSXPKZWTNZVBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C(=NO2)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-3-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2564019.png)

![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2564023.png)

![5-Bromo-2-[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2564024.png)

![Methyl 3-[(2-fluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B2564027.png)

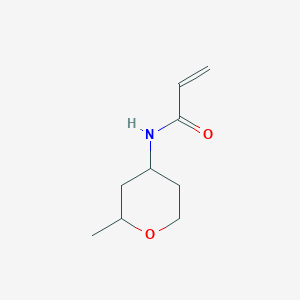

![N-Ethyl-N-[2-[4-(hydroxymethyl)-4-methoxypiperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2564036.png)